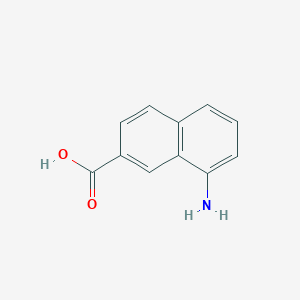

8-Amino-2-Naphthoesäure

Übersicht

Beschreibung

8-Amino-2-naphthoic acid is a compound with the molecular formula C11H9NO2 . It is a naphthoic acid, which is a class of compounds that are derivatives of naphthalene .

Molecular Structure Analysis

The molecular structure of 8-Amino-2-naphthoic acid can be analyzed using various techniques such as FT-IR, UV-vis, and 1H-NMR . These techniques can provide information about the functional groups present in the molecule and their arrangement .Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Amino-2-naphthoic acid can be determined using various techniques. For instance, its molecular weight is 187.19 g/mol . Other properties such as solubility, stability, and reactivity can be determined using appropriate experimental methods .Wissenschaftliche Forschungsanwendungen

Chemische oxidative Polymerisation

8-Amino-2-Naphthoesäure wurde im chemischen oxidativen Polymerisationsprozess verwendet . Die Polymerisation von this compound (AN) wird ohne die Verwendung einer zusätzlichen externen Vorlage, Tenside oder funktionellen Dotierstoffe berichtet . Dieses Oligomer zeigte ein mehrfarbiges Emissionsverhalten, wenn es bei verschiedenen Wellenlängen angeregt wurde .

Optische Studien

Das aus der Polymerisation von this compound hergestellte Oligomer wurde auf seine optischen Eigenschaften untersucht . Es zeigte ein mehrfarbiges Emissionsverhalten, wenn es bei verschiedenen Wellenlängen angeregt wurde .

Elektrochemische Studien

Die Redoxzustände des aus this compound hergestellten Oligomers wurden mit der zyklischen Voltammetrie (CV)-Technik geklärt . Die Beziehung zwischen anodischen/kathodischen Peakströmen vs. Scanraten wurde bestimmt .

Kinetische Studien

Die Aktivierungsenergie, die mit der Festkörperzersetzung des aus this compound hergestellten Oligomers zusammenhängt, wurde mit differentiellen und integralen nicht-isothermen Methoden berechnet . Der niedrigste Wert unter Verwendung der Kissinger-Verfahren wurde in einer N2-Atmosphäre mit 79,53 kJ/mol bestimmt .

Nachweis von Cyanatanionen

This compound wurde als "Turn-on"-Fluoreszenzsonde für den spezifischen Nachweis des Cyanatanions (CNO-) entwickelt . Das Cyanatanion ist ein Biomarker für bestimmte Krankheiten, wie z. B. chronische Nierenerkrankungen .

Zwischenprodukt für die organische Synthese

This compound wird als Zwischenprodukt für die organische Synthese verwendet . Es ist ein Farbstoff und ein analytisches Reagenz .

Safety and Hazards

Zukünftige Richtungen

The future directions for the study of 8-Amino-2-naphthoic acid could involve further exploration of its potential applications. For instance, compounds with similar structures have been studied for their potential as pharmaceutical agents . Additionally, the development of new synthesis methods and the study of its reactivity and mechanism of action could also be areas of future research .

Wirkmechanismus

Target of Action

8-Amino-2-naphthoic acid is a complex organic compound that has been found to interact with several biological targets. It has been reported to have inhibitory activity against monoamine oxidase (MAO) . MAO is an enzyme that plays a crucial role in the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Inhibition of MAO can lead to an increase in the levels of these neurotransmitters, which can have various effects on mood and behavior .

Mode of Action

It is believed to function as acompetitive and reversible inhibitor of MAO . This means that it binds to the active site of the enzyme, preventing it from interacting with its normal substrates, but can be displaced from the site under certain conditions . The compound’s amide linker contributes to a stable hydrogen bond with the crucial aromatic cage amino acid Try-444 through the carboxylic atom .

Biochemical Pathways

The biochemical pathways affected by 8-Amino-2-naphthoic acid are primarily those involving the metabolism of neurotransmitters. By inhibiting MAO, the compound can disrupt the normal breakdown of neurotransmitters, leading to increased levels in the brain . This can affect various downstream pathways and processes, including mood regulation and response to stress .

Pharmacokinetics

It is known that the compound can be synthesized via an autoclave method, suggesting that it may be stable under high-pressure and high-temperature conditions .

Result of Action

The primary result of the action of 8-Amino-2-naphthoic acid is an increase in the levels of certain neurotransmitters in the brain due to its inhibition of MAO . This can have various effects, depending on the specific neurotransmitters involved and the individual’s unique biochemistry. For example, increased levels of dopamine can lead to enhanced mood and motivation, while elevated serotonin levels can have an antidepressant effect .

Action Environment

The action of 8-Amino-2-naphthoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy .

Biochemische Analyse

Biochemical Properties

8-Amino-2-naphthoic acid possesses both acidic and basic properties. The carboxylic acid group can donate a proton, making it slightly acidic. On the other hand, the amino group can accept a proton, giving it weak basic characteristics . It is sparingly soluble in water but dissolves well in organic solvents such as ethanol and acetone .

Cellular Effects

The cellular effects of 8-Amino-2-naphthoic acid are not well-studied. It is known that amino acids and their derivatives can have significant impacts on cellular processes. They can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that amino acids and their derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that amino acids and their derivatives can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that amino acids and their derivatives can have varying effects at different dosages .

Metabolic Pathways

It is known that amino acids and their derivatives can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that amino acids and their derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that amino acids and their derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

8-aminonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWULNOSRHQTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90540925 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5043-19-6 | |

| Record name | 8-Aminonaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90540925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

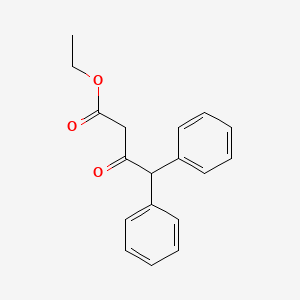

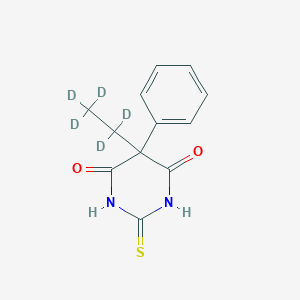

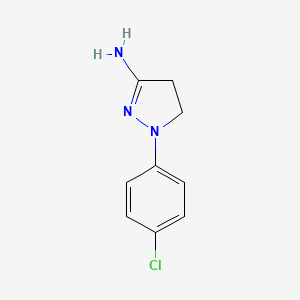

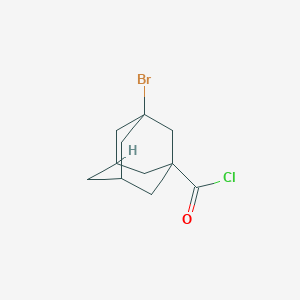

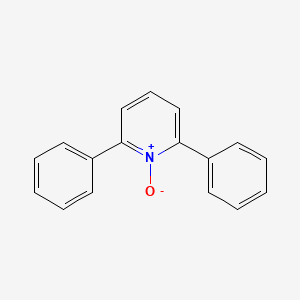

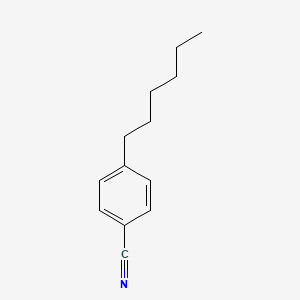

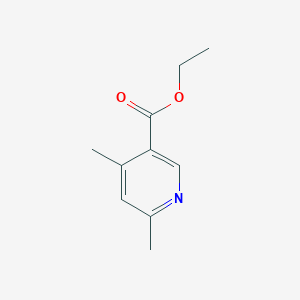

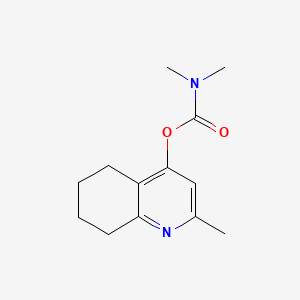

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626324.png)

![6-(Methylthio)benzo[d][1,3]dioxol-5-amine](/img/structure/B1626326.png)

![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)